molecular formula C6H5IN4 B13034460 6-Iodo-7-methyl-7H-purine

6-Iodo-7-methyl-7H-purine

Cat. No.: B13034460
M. Wt: 260.04 g/mol
InChI Key: POWKBSFYULPKGB-UHFFFAOYSA-N
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Description

6-Iodo-7-methyl-7H-purine is a halogenated purine derivative with the molecular formula C6H5IN4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-methyl-7H-purine typically involves the iodination of 7-methyl-7H-purine. One common method includes the reaction of 7-methyl-7H-purine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-methyl-7H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Coupling: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-purine derivative, while a Suzuki coupling reaction would produce a biaryl-purine compound.

Scientific Research Applications

6-Iodo-7-methyl-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Iodo-7-methyl-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the purine ring structure allows it to mimic natural nucleotides, potentially interfering with biological processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Iodo-7H-purine: Lacks the methyl group at the 7-position, which can affect its reactivity and biological activity.

    7-Methyl-7H-purine: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

    6-Bromo-7-methyl-7H-purine: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.

Uniqueness

6-Iodo-7-methyl-7H-purine is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical reactivity and potential biological activity. The iodine atom enhances its ability to participate in halogen bonding and substitution reactions, while the methyl group can influence its steric and electronic properties.

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

6-iodo-7-methylpurine

InChI

InChI=1S/C6H5IN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3

InChI Key

POWKBSFYULPKGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)I

Origin of Product

United States

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